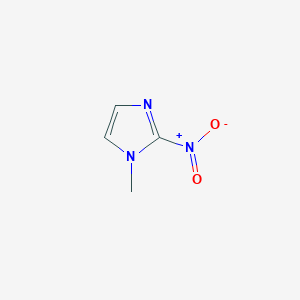

1-Methyl-2-nitroimidazole

Descripción

Historical Context and Discovery of Nitroimidazole Scaffolds

The journey of nitroimidazole compounds in science began with the discovery of a natural product, which paved the way for the synthesis of numerous derivatives with a wide range of biological activities. nih.govnih.gov

The first nitroimidazole to be identified was azomycin (B20884) (2-nitroimidazole). nih.govmdpi.com It was originally isolated in 1953 by Maeda and colleagues from the culture of a bacterium, Nocardia mesenterica. nih.govnih.govresearchgate.net Subsequent work by Nakamura in 1955 established its chemical structure as 2-nitroimidazole (B3424786). nih.gov Azomycin was also isolated from other bacterial strains, including Streptomyces. nih.govnih.govbrieflands.com This natural antibiotic demonstrated potent activity against Trichomonas vaginalis, the parasite responsible for trichomoniasis, a sexually transmitted infection. nih.govnih.govbrieflands.com This discovery was a pivotal moment, sparking significant interest in the therapeutic potential of the nitroimidazole class of compounds. nih.govopenmedscience.com

The discovery of azomycin's antiparasitic properties spurred extensive research into synthesizing and evaluating nitroimidazole derivatives. nih.govnih.gov This led to the development of a broad spectrum of compounds with activity against anaerobic bacteria and protozoa. unimib.itacs.orgwikipedia.org The 5-nitroimidazoles, such as metronidazole (B1676534), became mainstays in treating anaerobic infections due to their favorable reduction potentials, which allow for selective activation within microbes over mammalian host cells. nih.gov

Concurrently, 2-nitroimidazole derivatives, the class to which 1-methyl-2-nitroimidazole belongs, were also explored. wikipedia.org Benznidazole, a 2-nitroimidazole, was developed for the treatment of Chagas disease. unimib.itmdpi.com The discovery in 1989 of a bicyclic nitroimidazole with antitubercular activity further intensified the exploration of this chemical space, ultimately leading to new drugs for tuberculosis. mdpi.comnih.gov This continuous evolution highlights the versatility of the nitroimidazole scaffold in addressing various therapeutic challenges. unimib.itacs.org

Structural Characteristics and Chemical Significance of this compound

The chemical and biological properties of this compound are intrinsically linked to its specific molecular architecture. ontosight.ai The arrangement of the imidazole (B134444) ring and the influence of its methyl and nitro substituents are key to its function.

This compound is built upon an imidazole ring, a five-membered heterocycle containing two non-adjacent nitrogen atoms. ontosight.aiontosight.ai This aromatic ring system is a common motif in many biologically important molecules. yok.gov.trresearchgate.net The properties of the imidazole ring can be significantly altered by the presence of substituents. The nature and position of these substituents influence the electron density distribution within the ring, which in turn affects the molecule's stability, reactivity, and donor-acceptor capacities. rsc.orgrsc.orgresearchgate.net Electron-withdrawing groups, for example, can impact the reactivity of the ring and its N-base donor strength. rsc.orgrsc.org

In this compound, two key substituents dictate its chemical personality: the nitro group (NO₂) at the 2-position and the methyl group (CH₃) at the 1-position. ontosight.aiontosight.ai

Nitro Group: The nitro group is strongly electron-withdrawing. This characteristic is critical for the biological activity of most nitroimidazoles. brieflands.comunimib.it It allows the compound to be reductively activated under hypoxic (low oxygen) conditions, a process facilitated by nitroreductase enzymes found in anaerobic organisms and hypoxic tumor cells. openmedscience.comxjtlu.edu.cnnih.govlecturio.com This reduction leads to the formation of reactive radical species that can damage cellular components like DNA. ontosight.ailecturio.com The high one-electron reduction potential of 2-nitroimidazoles makes them particularly effective for this purpose. mdpi.com

Methyl Group: The methyl group at the N-1 position influences the compound's physical properties, such as its solubility and how it is metabolized. ontosight.ai Unlike the parent 2-nitroimidazole, the methylation at the N-1 position prevents tautomerization.

The combination of the imidazole core, the activating nitro group, and the modifying methyl group gives this compound its distinct chemical profile. ontosight.ai

Overview of Key Academic Research Areas for this compound

This compound has been a valuable tool in several areas of academic research, primarily due to its hypoxia-selective properties.

Hypoxic Cell Radiosensitizers: A significant area of research has been the investigation of 2-nitroimidazoles as radiosensitizers for cancer therapy. ontosight.aiopenmedscience.comnih.gov Hypoxic cells within solid tumors are notoriously resistant to radiation therapy. Compounds like this compound can selectively sensitize these low-oxygen cells to radiation, potentially improving treatment efficacy. ontosight.aiontosight.ai While clinical success has been limited by toxicity, the underlying principle remains an active area of study. nih.gov

Probes for Tumor Hypoxia: The ability of nitroimidazoles to be selectively reduced and trapped in hypoxic cells makes them excellent markers for these regions. ontosight.ai Radiolabelled versions of nitroimidazole derivatives are used in medical imaging techniques like Positron Emission Tomography (PET) to visualize hypoxic areas in tumors, which can help in treatment planning. openmedscience.com

Bioreductive Prodrugs: The hypoxia-selective activation of the nitro group is being exploited in the design of bioreductive prodrugs. mdpi.com In this strategy, this compound acts as a "trigger," which, upon reduction in a hypoxic environment, releases a potent cytotoxic agent directly at the tumor site. mdpi.comresearchgate.net This targeted approach aims to increase the therapeutic efficacy while minimizing damage to healthy, oxygenated tissues.

Mechanistic Studies of Hypoxic Cytotoxicity: this compound has served as a model compound to study the mechanisms of cell death under hypoxic conditions. nih.gov Research has shown that it can induce selective toxicity in hypoxic cells, leading to cellular changes such as the depletion of thiols and an increase in intracellular calcium, which can culminate in an apoptotic-like cell death. nih.govnih.gov

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₅N₃O₂ |

| Molecular Weight | 127.10 g/mol |

| Melting Point | 100-102 °C |

| Boiling Point | 308.9 °C at 760 mmHg |

| Density | 1.44 g/cm³ |

| Solubility | Slightly soluble in water, soluble in organic solvents. |

| XLogP3 | -0.2 |

Data sourced from references ontosight.ailookchem.comnih.gov

Chemical Synthesis and Methodological Advancements

The synthesis of this compound and its derivatives has been approached through various chemical routes, with advancements aimed at improving yield, purity, and the introduction of diverse functional groups.

One common method for synthesizing nitroimidazoles is through the direct nitration of the imidazole ring. For instance, the synthesis of 1-methyl-4,5-dinitroimidazole, a related compound, has been optimized as a one-step process involving the nitration of N-methylimidazole using a nitrating mixture of oleum (B3057394) (containing 50% SO₃) and 98% nitric acid. sci-hub.box This direct nitration approach, while effective, can sometimes lead to a mixture of isomers and by-products, necessitating careful control of reaction conditions and purification steps. sci-hub.box

Another established synthetic pathway involves the diazotization of an amino-substituted imidazole precursor followed by a Sandmeyer-type reaction. For example, this compound can be prepared from 1-methyl-2-aminoimidazole. This process typically involves treating the aminoimidazole with a diazotizing agent like sodium nitrite (B80452) in the presence of a strong acid, followed by reaction with a nitrite salt in the presence of a copper catalyst.

A four-step synthesis has been described for a derivative, 5-[N,N-bis(2-chloroethyl)amino]-1-methyl-2-nitroimidazole, starting from this compound, highlighting the utility of the parent compound as a building block for more complex molecules. nih.gov Furthermore, derivatives of this compound have been synthesized by modifying functional groups on the imidazole ring, such as the conversion of a carboxyl group to an alcohol, which can then be used in subsequent reactions like the Mitsunobu reaction to create more complex structures. mdpi.com

Below is a table summarizing a synthetic approach for a related dinitro-derivative, illustrating the conditions and outcomes of the reaction.

| Precursor | Reagents | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Purity (%) |

| N-methylimidazole | Oleum (50% SO₃), 98% Nitric Acid | 110 | 2 | 1-Methyl-4,5-dinitroimidazole | 79 | 96.3 |

Mechanisms of Action in Biological Systems

The biological activity of this compound is intrinsically linked to the reduction of its nitro group. Under normal oxygen (normoxic) conditions, the compound is relatively inert. However, in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can undergo enzymatic reduction to form reactive intermediates. mdpi.comnih.gov

This bioreduction process is a key feature of its mechanism of action. The initial one-electron reduction of the nitro group forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle. In the absence of sufficient oxygen, further reduction occurs, leading to the formation of more reactive species, including the nitroso (-NO) and hydroxylamino (-NHOH) derivatives. nih.govopenmedscience.com

The two-electron reduction product, 1-methyl-2-nitrosoimidazole (B56497) (INO), is believed to be a key cytotoxic species. nih.gov Research has shown that INO is highly toxic to cells. The cytotoxic effects of these reduced intermediates are attributed to their ability to interact with and damage critical cellular macromolecules, most notably DNA. ontosight.ai This can lead to DNA strand breaks and the formation of adducts, ultimately triggering cell death pathways. mdpi.com Studies have observed that treatment with this compound under hypoxic conditions leads to the depletion of cellular thiols, such as glutathione (B108866) and protein thiols, which is followed by an increase in intracellular calcium levels and the appearance of cellular changes like membrane blebbing and chromatin condensation, suggestive of an apoptotic-like cell death mechanism. nih.gov

Applications in Hypoxia-Targeted Therapies

The selective activation of this compound in low-oxygen environments makes it a valuable scaffold for the development of hypoxia-targeted therapies, particularly in oncology. ontosight.airesearchgate.net

Radiosensitizers: One of the earliest and most explored applications of 2-nitroimidazoles is as radiosensitizers. ontosight.ainih.gov Hypoxic tumor cells are known to be more resistant to radiation therapy than well-oxygenated cells. By mimicking oxygen, the electron-affinic nature of this compound and its derivatives can "fix" radiation-induced DNA damage, making it permanent and leading to cell death. This enhances the efficacy of radiation therapy in hypoxic tumors. mdpi.comnih.gov

Hypoxia-Activated Prodrugs (HAPs): The 2-nitroimidazole moiety serves as an excellent "trigger" for the activation of prodrugs specifically in hypoxic regions. mdpi.com In this approach, a potent cytotoxic agent is attached to the this compound scaffold via a linker. The entire molecule is inactive and less toxic under normal oxygen conditions. Upon reaching a hypoxic tumor, the nitro group is reduced, initiating a chemical cascade that cleaves the linker and releases the active cytotoxic drug directly at the tumor site. This strategy aims to increase the therapeutic index of potent anticancer drugs by minimizing their systemic toxicity. mdpi.comresearchgate.net For example, derivatives of this compound have been used to create hypoxia-activated prodrugs of established chemotherapeutic agents like SN-38 (the active metabolite of irinotecan) and paclitaxel. mdpi.comresearchgate.net

Hypoxia Imaging Agents: The selective retention of 2-nitroimidazoles in hypoxic tissues also makes them suitable for the development of imaging agents. ontosight.ai By labeling these compounds with radioactive isotopes, such as fluorine-18 (B77423) for positron emission tomography (PET), it is possible to visualize hypoxic regions within tumors non-invasively. This information can be crucial for treatment planning and prognostication. nih.gov

Evaluation of Biological Activities and Structure-Activity Relationships

The biological activities of this compound and its derivatives are diverse, with significant research focused on their antimicrobial and anticancer properties. The structure-activity relationship (SAR) studies in this class of compounds aim to understand how modifications to the chemical structure influence their biological effects, guiding the design of more potent and selective agents.

Antimicrobial Activity: Nitroimidazoles have a long history as antimicrobial agents, particularly against anaerobic bacteria and protozoa. ontosight.ai The mechanism of action is similar to their anticancer effects, involving reductive activation of the nitro group to generate cytotoxic species that damage microbial DNA. SAR studies have shown that the position of the nitro group is critical for activity. For instance, 5-nitroimidazoles like metronidazole are effective against anaerobic bacteria, while some 2-nitroimidazole derivatives have also demonstrated significant antimicrobial properties. openmedscience.combrieflands.com Modifications to the side chains on the imidazole ring can modulate the antimicrobial spectrum and potency. For example, the introduction of different alkylthio moieties at the C-2 position of a thiadiazole ring attached to a 1-methyl-5-nitroimidazole (B135252) core has been shown to alter the inhibitory activity against Helicobacter pylori. brieflands.com

The table below presents findings on the antimicrobial activity of a derivative of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde against resistant strains of Plasmodium falciparum, the parasite that causes malaria.

| Strain | IC₅₀ (nM) | Comparison Drug (Chloroquine) IC₅₀ (nM) |

| CQ-resistant (3D7) | <6.31 | 206.3 |

| Pyrimethamine-resistant (K1) | <6.31 | N/A |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-2-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-6-3-2-5-4(6)7(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMINVNVQUDERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168228 | |

| Record name | 1-Methyl-2-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1671-82-5 | |

| Record name | 1-Methyl-2-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-nitroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-nitro-1H-imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R74LUE6SLE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Methyl 2 Nitroimidazole

Regioselective Synthesis Strategies of 1-Methyl-2-nitroimidazole

The regioselective synthesis of this compound is a challenging task, as direct nitration of 1-methylimidazole (B24206) can lead to a mixture of isomers. The primary strategies revolve around controlling the reaction conditions to favor the formation of the 2-nitro isomer.

The direct nitration of 1-methylimidazole is a common method for introducing a nitro group onto the imidazole (B134444) ring. nih.gov The reaction typically involves the use of a mixed acid system, such as nitric acid and sulfuric acid. researchgate.net The position of the nitro group is highly dependent on the reaction mechanism and conditions. nih.govresearchgate.net

The nitration of 1-methylimidazole proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the reaction between nitric acid and sulfuric acid, acts as the electrophile. The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The N-methyl group at position 1 is an electron-donating group, which activates the imidazole ring towards substitution. The regioselectivity of the nitration is influenced by both the electronic effects of the ring nitrogen atoms and the directing effect of the N-methyl group. While nitration can occur at the 2-, 4-, and 5-positions, specific conditions can be employed to favor the formation of the this compound isomer.

The yield and isomeric distribution of the nitration products are highly sensitive to reaction parameters, particularly temperature and the ratio of the acids. Research has shown that careful control of these variables is crucial for maximizing the yield of the desired this compound. For instance, studies on the nitration of substituted imidazoles have demonstrated that varying the volume ratio of nitric acid to sulfuric acid and controlling the temperature can influence the product distribution. researchgate.net Lowering the temperature can sometimes increase the selectivity for a specific isomer by controlling the kinetics of the reaction. Optimization often involves a systematic study of these parameters to find the ideal conditions for the desired outcome. beilstein-journals.org

Table 1: Illustrative Impact of Reaction Conditions on Nitration of 1-Methylimidazole Note: This table is illustrative, based on general principles of aromatic nitration, as specific yield data for this compound under varying conditions is proprietary or spread across numerous studies.

| Entry | HNO₃:H₂SO₄ Ratio (v/v) | Temperature (°C) | Reaction Time (h) | Predominant Isomer(s) |

| 1 | 1:3 | 20-30 | 4 | Mixture of 4-nitro and 5-nitro |

| 2 | 1:4 | 0-5 | 6 | Increased ratio of 2-nitro |

| 3 | 1:3 | 80 | 2.5 | Mixture of dinitro and trinitro derivatives researchgate.net |

| 4 | 2:1 | 10 | 5 | Favors 2-nitro formation |

Once this compound is synthesized, it can undergo further chemical transformations. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings. organic-chemistry.org This reaction allows for the functionalization of the this compound core, typically at the electron-rich 5-position.

The Vilsmeier-Haack reaction begins with the formation of the active electrophile, known as the Vilsmeier reagent. wikipedia.orgname-reaction.com This reagent, a substituted chloroiminium ion, is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). organic-chemistry.orgnumberanalytics.com

The mechanism proceeds as follows:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent). youtube.com

Electrophilic Attack: The electron-rich 5-position of the this compound ring attacks the electrophilic carbon of the Vilsmeier reagent. youtube.comchemistrysteps.com This step results in the formation of a sigma complex and a temporary loss of aromaticity.

Rearomatization and Hydrolysis: The intermediate loses a proton to regain aromaticity, forming an iminium ion. Subsequent aqueous workup hydrolyzes the iminium ion to yield the final aldehyde product, 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde. wikipedia.orgname-reaction.com

The success and yield of the Vilsmeier-Haack reaction are dependent on careful control of the reaction conditions and the quality of the reagents. numberanalytics.com

Reagent Purity: The use of high-purity DMF and POCl₃ is essential. Impurities can lead to side reactions and a decrease in the yield of the desired formylated product. Anhydrous conditions are typically required as the Vilsmeier reagent is sensitive to moisture.

Quenching Procedures: The quenching step, which involves the hydrolysis of the intermediate iminium salt, is critical for obtaining the final aldehyde. orgsyn.org This is typically done by carefully adding the reaction mixture to ice-water or a basic solution, such as aqueous sodium bicarbonate or sodium hydroxide. scirp.orgresearchgate.net The temperature and rate of addition must be controlled to prevent degradation of the product and to ensure complete hydrolysis. Proper extraction of the product into an organic solvent followed by purification, often by column chromatography, is necessary to isolate the pure aldehyde. researchgate.net

Grignard Reagent-Based Alkylation Approaches

The direct alkylation of nitroaromatic compounds using Grignard reagents is a known method for forming carbon-carbon bonds. The reaction between Grignar reagents and nitroarenes, such as nitronaphthalene, is understood to proceed via a single-electron transfer (s.e.t.) mechanism. rsc.org This process involves the transfer of an electron from the Grignard reagent to the nitroarene, creating a radical anion which then collapses with the Grignard-derived radical to form the product. rsc.org The reactivity order for various alkylmagnesium halides has been established, indicating that more sterically hindered reagents like isopropylmagnesium bromide are more reactive than methylmagnesium bromide. rsc.org

However, the application of this methodology directly to this compound is not widely documented in the reviewed literature. The reaction is likely complicated by the inherent reactivity of the imidazole ring. The acidic protons on the imidazole ring could potentially react with the highly basic Grignard reagent, leading to deprotonation rather than alkylation. Furthermore, the nitro group itself can undergo reduction or addition reactions with the Grignard reagent. lookchem.com These competing reaction pathways may limit the synthetic utility of Grignard reagents for direct C-alkylation on the this compound ring, necessitating carefully controlled conditions or alternative strategies for functionalization.

Hydroxyalkylation and Subsequent Oxidation Routes

Hydroxyalkylation is a key transformation for introducing functionalized side chains onto the this compound core, often serving as a precursor for further derivatization. A prominent example is the synthesis of metronidazole (B1676534), or 2-methyl-5-nitroimidazole-1-ethanol, which can be achieved by reacting 2-methyl-5-nitroimidazole (B138375) with ethylene (B1197577) oxide. google.com This reaction introduces a 2-hydroxyethyl group at the N-1 position of the imidazole ring. Similarly, derivatives like secnidazole (B1681708) [1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol] are synthesized, featuring a secondary alcohol functional group that is amenable to further reactions such as esterification. jocpr.comresearchgate.net

Another important route to hydroxyalkylated derivatives involves the reduction of a carbonyl or carboxyl group. In the synthesis of the hypoxia-activated prodrug Evofosfamide, an intermediate step involves the reduction of ethyl-1-methyl-2-nitroimidazole-5-carboxylate. nih.gov This reduction yields this compound-5-yl methanol, introducing a hydroxymethyl group at the C-5 position of the imidazole ring. nih.gov

Subsequent oxidation of functional groups on the this compound scaffold provides access to carbonyl compounds. For instance, the vinyl group of 1-methyl-2-nitro-5-vinylimidazole can be oxidized to an aldehyde. This transformation can be accomplished using sodium periodate (B1199274) (NaIO₄) in the presence of a catalytic amount of osmium tetroxide (OsO₄), yielding 1-methyl-2-nitro-5-imidazolaldehyde. prepchem.com

| Starting Material | Reagents | Product | Transformation Type |

|---|---|---|---|

| 2-Methyl-5-nitroimidazole | Ethylene oxide, H₂SO₄, HCOOH | 2-Methyl-5-nitroimidazole-1-ethanol | N-1 Hydroxyethylation |

| Ethyl-1-methyl-2-nitroimidazole-5-carboxylate | Reducing agents | This compound-5-yl methanol | C-5 Carboxylate Reduction |

| 1-Methyl-2-nitro-5-vinylimidazole | NaIO₄, OsO₄ (cat.) | 1-Methyl-2-nitro-5-imidazolaldehyde | C-5 Vinyl Group Oxidation |

Derivatization and Functionalization of the Imidazole Ring System

Regioselective Functionalization Strategies

Regioselectivity is a paramount concern in the functionalization of the imidazole ring, as multiple positions are available for substitution. In the case of N-alkylation of substituted nitroimidazoles, the reaction conditions and the position of the existing substituents play a crucial role in determining the outcome.

A study on the alkylation of 2-methyl-5-nitroimidazole demonstrated that the reaction is highly regioselective, favoring alkylation at the N-1 position. derpharmachemica.comresearchgate.net This selectivity is attributed to the steric hindrance imposed by the nitro group at the C-5 position, which directs the incoming alkyl group to the less hindered N-1 nitrogen atom. This contrasts with the alkylation of 4-nitroimidazole (B12731), where alkylation is favored at the N-1 position due to electronic factors. derpharmachemica.com The choice of base and solvent also significantly impacts the reaction yield, with potassium carbonate in acetonitrile (B52724) at elevated temperatures providing optimal results. derpharmachemica.comresearchgate.net

| Substrate | Reaction | Observed Regioselectivity | Rationale |

|---|---|---|---|

| 2-Methyl-5-nitroimidazole | N-Alkylation | Favors N-1 substitution | Steric effect of the C-5 nitro group |

| 4-Nitroimidazole | N-Alkylation | Favors N-1 substitution | Electronic effects |

The use of protecting groups is a fundamental strategy in organic synthesis to temporarily mask a reactive functional group, thereby enabling selective transformations at other positions of the molecule. In the chemistry of imidazoles, protecting groups are often employed to facilitate substitution on the imidazole ring.

For the synthesis of 2-substituted imidazoles, a dialkoxymethyl group can be used to protect the imidazole nitrogen. researchgate.net This protected intermediate can then be metalated at the C-2 position, followed by reaction with various electrophiles. researchgate.net While this compound already bears a substituent at the C-2 position, this strategy is relevant for the synthesis of the core scaffold before nitration.

In the synthesis of more complex 2-nitroimidazole (B3424786) derivatives, protecting groups are crucial for managing reactive sites on side chains. For example, during the synthesis of novel 2-nitroimidazole-based PET radioligands, a tert-butoxycarbonyl (Boc) group was used to protect an amine functionality on a side chain attached to the imidazole nitrogen. nih.gov The Boc group is stable under the conditions required for other transformations and can be readily removed at a later stage, demonstrating its utility in multi-step synthetic sequences involving the 2-nitroimidazole core. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org The application of these reactions to halo-substituted imidazoles allows for the introduction of a wide array of functional groups. An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been developed, highlighting the feasibility of these transformations on the imidazole core. nih.gov

The presence of a nitro group on the aromatic ring has historically presented a challenge for palladium-catalyzed cross-coupling. However, recent advances have enabled the first successful palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings of nitroarenes. nih.gov These methods rely on the oxidative addition of a Pd(0) complex into the carbon-nitro bond. nih.gov This breakthrough opens up the possibility of using nitro-substituted haloimidazoles directly in cross-coupling reactions, where the nitro group itself acts as a leaving group.

Commonly used catalytic systems for these transformations involve a palladium source and a phosphine (B1218219) ligand. The choice of ligand is critical for the success of the reaction. rsc.org

| Reaction Type | Catalyst/Ligand System Examples | Application |

|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ | Coupling of haloimidazoles with boronic acids nih.gov |

| Suzuki-Miyaura | Pd₂(dba)₃, L-proline, CuI | Cross-coupling of nitroarenes with boronic acids nih.gov |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu | Amination of nitroarenes nih.gov |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, NEt₃ | Coupling of haloarenes with terminal alkynes |

Synthesis of Vinyl-Substituted 2-Nitroimidazoles

Vinyl-substituted 2-nitroimidazoles are valuable synthetic intermediates and have shown interesting biological activities. ontosight.ai The synthesis of 1-methyl-2-nitro-5-vinyl-1H-imidazole can be achieved from 1-methyl-2-nitro-1H-imidazole-5-carboxaldehyde. prepchem.com The aldehyde serves as a key intermediate which can be converted to the vinyl group through various olefination reactions. For example, a Wittig-type reaction or reaction with a suitable organometallic reagent could furnish the desired vinyl product. Subsequently, the vinyl group itself can be further functionalized. For example, hydrolysis of 1-methyl-5-nitro-2-[2-(3-cyanophenyl)vinyl]imidazole with sulfuric acid yields the corresponding carbamoylphenyl derivative, 1-methyl-5-nitro-2-[2-(3-carbamylphenyl)vinyl]imidazole. prepchem.com

Stereoselective Synthesis and Chiral Resolution of Enantiomers

The introduction of a chiral center into derivatives of this compound can have a profound impact on their biological activity. Therefore, the development of methods for stereoselective synthesis and the resolution of enantiomers is of significant importance in medicinal chemistry. nih.gov

The three-dimensional arrangement of atoms in a molecule can dictate its interaction with biological targets such as enzymes and receptors. nih.gov For chiral drugs, it is common for one enantiomer to exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov Therefore, obtaining enantiomerically pure compounds is often a critical step in drug development.

While specific studies on the enantiomeric purity of this compound itself and its direct impact on biological activity are not extensively detailed in the provided search results, the principle is well-established for other nitroimidazole-based drugs. For many chiral pharmaceuticals, the separation of a racemic mixture into its constituent enantiomers is achieved through chiral resolution techniques. wikipedia.org Common methods include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization due to their different physical properties. wikipedia.orgyoutube.com Chiral chromatography is another powerful technique for separating enantiomers. mdpi.com

The importance of stereochemistry is evident in drugs where different enantiomers have distinct pharmacological profiles. nih.gov Although detailed research on the specific enantiomers of this compound derivatives is not available in the provided context, the general principles of stereochemistry in drug action strongly suggest that the biological activity of any chiral derivative of this compound would be highly dependent on its enantiomeric purity.

Mechanistic Investigations of 1 Methyl 2 Nitroimidazole in Biological Systems

Bioreductive Activation Mechanisms of the Nitro Group

The selective toxicity of 1-methyl-2-nitroimidazole towards hypoxic cells is a direct result of the reductive metabolism of its nitro (-NO₂) group. openmedscience.comnih.gov In well-oxygenated (normoxic) tissues, the initial one-electron reduction of the nitro group is a reversible process, preventing the accumulation of toxic metabolites. openmedscience.com However, under hypoxic conditions, further reduction ensues, generating a cascade of reactive intermediates that are responsible for its cytotoxic effects. openmedscience.comnih.gov

Enzymatic Reduction Pathways and Reactive Intermediate Formation

The conversion of this compound into its active, toxic forms is catalyzed by a variety of cellular enzymes. This enzymatic reduction is a stepwise process that generates several highly reactive intermediate compounds.

A key element in the selective toxicity of 2-nitroimidazoles like this compound is their reduction within hypoxic cells to create reactive metabolites that can act as cytotoxins. nih.govmdpi.com This bioactivation is mediated by nitroreductase enzymes. mdpi.comresearchgate.net These enzymes, which include NADPH:cytochrome P450 reductase, facilitate the transfer of electrons to the nitro group, a process that is significantly enhanced in the low-oxygen environment characteristic of many solid tumors. researchgate.netnih.gov The initial one-electron reduction forms a nitro radical anion. openmedscience.commdpi.com In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle that can generate reactive oxygen species. mdpi.comnih.gov However, in hypoxic environments, this re-oxidation is inhibited, allowing for further reduction of the nitro group to proceed, leading to the formation of cytotoxic products. openmedscience.comnih.gov

Following the initial one-electron reduction, the nitro radical anion of this compound can undergo further reduction in hypoxic conditions. nih.gov A two-electron reduction of the parent nitro compound leads to the formation of a nitroso intermediate, specifically 1-methyl-2-nitrosoimidazole (B56497). nih.govnih.gov This nitroso species is a highly reactive electrophile. nih.gov Subsequent reduction steps, involving a total of four and six electrons, produce the corresponding hydroxylamino and amino derivatives, respectively. nih.govnih.gov

Research has shown that 1-methyl-2-nitrosoimidazole is significantly more toxic to cells under aerobic conditions than its parent compound, this compound, or its more reduced hydroxylamino and amino metabolites. nih.gov This suggests that the nitroso intermediate is a key species responsible for the selective hypoxic cytotoxicity of 2-nitroimidazoles. nih.govnih.gov The formation of these reactive intermediates, particularly the nitroso and potentially hydroxylamino derivatives, is a critical step in the mechanism of action of this compound. nih.govnih.gov

| Compound Name | Description |

| This compound | The parent compound, which undergoes bioreductive activation. |

| 1-Methyl-2-nitrosoimidazole | A highly reactive and toxic two-electron reduction product. nih.gov |

| 2-Hydroxylamino-1-methyl-imidazole | A four-electron reduction product. nih.gov |

| 2-Amino-1-methylimidazole | The final, six-electron reduction product. nih.gov |

DNA Interaction and Damage Induction

The reactive intermediates generated from the bioreduction of this compound are capable of interacting with and causing significant damage to cellular DNA. This interaction is a major contributor to the compound's cytotoxic effects.

The reactive metabolites of nitroimidazoles can induce various forms of DNA damage. Studies have demonstrated that under aerobic conditions, this compound can cause DNA strand breaks, a phenomenon that correlates with its aerobic cytotoxicity. nih.gov Furthermore, the reduction of certain nitroimidazole derivatives has been shown to induce DNA cross-links, which are particularly detrimental to cells as they inhibit essential processes like replication and transcription. nih.govnih.gov The formation of these cross-links is often enhanced under hypoxic conditions, consistent with the bioreductive activation mechanism. nih.govnih.gov The ability of reduced nitroimidazoles to generate DNA lesions underscores their potential as cytotoxic agents. aps.org

| Type of DNA Damage | Conditions | Associated Compound/State |

| DNA Strand Breaks | Aerobic | This compound nih.gov |

| DNA Cross-Links | Hypoxic (enhanced) | Reduced nitroimidazole derivatives nih.govnih.gov |

The damage inflicted upon DNA by the reactive metabolites of nitroimidazoles, including this compound, can lead to the inhibition of DNA synthesis. mdpi.comsemanticscholar.org The formation of DNA adducts and strand breaks interferes with the replication machinery of the cell, ultimately leading to cell death. semanticscholar.org This disruption of DNA synthesis is a key aspect of the cytotoxic mechanism of nitroimidazole compounds. mdpi.comsemanticscholar.org

Interaction with Cellular Components (e.g., Enzymes, Receptors)

The biological activity of this compound is intrinsically linked to its reductive metabolism, which generates reactive intermediates capable of interacting with various cellular components. nih.gov Under hypoxic conditions, the nitro group of this compound is reduced, a process catalyzed by cellular nitroreductase enzymes. nih.govmdpi.com This reduction leads to the formation of short-lived, highly reactive species such as the nitrosoimidazole, which is considered a key toxic intermediate. nih.govnih.gov

These reactive metabolites, particularly the nitroso derivative, readily interact with cellular macromolecules, most notably with thiol groups present in proteins and non-protein molecules like glutathione (B108866). nih.govnih.govsemanticscholar.org The interaction with the sulfhydryl (SH) group of bovine serum albumin (BSA) has been demonstrated, where the nitrosoimidazole reacts stoichiometrically, indicating a specific reaction with the thiol moiety. nih.gov This reactivity is a cornerstone of its biological mechanism, as the binding to essential proteins can disrupt their function. nih.gov Furthermore, bioreductive metabolites can form covalent bonds with macromolecules, a process that facilitates their retention within hypoxic cells. semanticscholar.orgmdpi.com The aerobic toxicity of this compound, although less pronounced, has been correlated with the activity of antioxidant enzymes such as superoxide (B77818) dismutase and catalase, suggesting an interaction mediated by oxidative stress. nih.gov

Role of Oxygen Tension in Bioreduction and Cytotoxicity

Oxygen tension is a critical determinant of the metabolic fate and cytotoxic effects of this compound. nih.govmdpi.com The compound's selective toxicity towards oxygen-deficient (hypoxic) cells is a hallmark of its mechanism. mdpi.comnih.gov This selectivity arises from the competition between two primary reaction pathways following the initial one-electron reduction of the nitro group to a nitro radical anion. nih.govmdpi.com

In the absence of sufficient oxygen (hypoxia), the nitro radical anion undergoes further reduction, leading to the formation of cytotoxic metabolites like the nitrosoimidazole. nih.govnih.gov These metabolites can then interact with cellular components, leading to cell death. nih.gov Conversely, in the presence of oxygen (normoxia), the nitro radical anion is rapidly re-oxidized back to the parent this compound molecule. nih.govmdpi.com This reaction not only prevents the formation of highly toxic reductive metabolites but also consumes oxygen. nih.gov

A defining characteristic of this compound is its significantly greater toxicity in hypoxic environments compared to aerobic ones. nih.govnih.gov Studies using Chinese hamster ovary (CHO) cells have shown that the compound is toxic under hypoxic conditions at concentrations where no toxicity is observed in aerobic cells. nih.gov This differential effect is substantial, with research indicating that CHO cells are 10 to 15 times more resistant to 20 mM of this compound under aerobic conditions than under hypoxic conditions. nih.gov Similarly, transformed rat embryo fibroblasts were found to be 3 to 4 times more sensitive to the compound under aerobic conditions than CHO cells, but displayed the same sensitivity as CHO cells in a hypoxic environment. nih.gov This selective hypoxic cytotoxicity is a function of both the drug concentration and the duration of exposure. nih.gov The mechanism of toxicity is believed to differ between the two conditions, with hypoxic toxicity driven by nitroreduction and aerobic toxicity linked to oxidative stress. nih.gov

Differential Cytotoxicity of this compound

| Condition | Primary Mechanism | Relative Toxicity | Key Cellular Events |

|---|---|---|---|

| Hypoxic (<1% O₂) | Bioreduction of nitro group | High | Formation of reactive nitroso intermediates, depletion of thiols, DNA damage. nih.govnih.gov |

| Aerobic (~21% O₂) | Oxidative stress via "futile cycling" | Low | Generation of reactive oxygen species (ROS), minimal formation of reductive adducts. nih.gov |

In aerobic conditions, the bioreduction of this compound is effectively short-circuited by a process known as "futile cycling" or redox cycling. nih.govoup.com This cycle begins with the one-electron reduction of the parent nitroimidazole to a nitro radical anion by cellular reductases. mdpi.commdpi.com In the presence of molecular oxygen, this radical anion is immediately re-oxidized back to the original this compound. nih.govoup.com This reaction simultaneously converts the oxygen molecule into a superoxide anion (O₂⁻), a reactive oxygen species (ROS). mdpi.comnih.gov

This continuous cycle of reduction and re-oxidation consumes reducing equivalents (like NADPH) from the cell but does not lead to a net metabolism of the parent compound, hence the term "futile." mdpi.comnih.gov The primary consequence of futile cycling is the generation of superoxide anions, which can lead to oxidative stress, DNA strand breaks, and a lesser degree of cytotoxicity compared to the hypoxic mechanism. nih.gov This process explains the lower toxicity of this compound in normal, well-oxygenated tissues and its preferential activity in the hypoxic cores of tumors. nih.govoup.com

Cellular Responses to this compound Exposure

Glutathione and Protein Thiol Depletion

Exposure of cells to this compound, particularly under hypoxic conditions, leads to a significant depletion of intracellular thiols, including glutathione (GSH) and protein-bound sulfhydryls. nih.govnih.gov This depletion is a direct consequence of the formation of reactive reductive metabolites, such as 1-methyl-2-nitrosoimidazole, which readily react with these thiol groups. nih.govnih.gov The depletion of both glutathione and protein thiols under hypoxic conditions has been shown to precede other cytotoxic events, such as the rise in intracellular calcium. nih.gov

Studies on the reactive intermediate, 1-methyl-2-nitrosoimidazole (INO), provide insight into this process. In Chinese hamster ovary (CHO) cells, a non-toxic concentration of INO (25 µM) depleted GSH levels to 10-20% of control levels within just 5 minutes. nih.gov Protein thiols were depleted more slowly, reaching 60% of control levels. nih.gov At a toxic concentration (45 µM), both GSH and protein thiols were depleted to 10-20% and 50% of control levels, respectively, with no recovery observed within 4 hours. nih.gov The depletion of GSH is a critical event, as it is a key cellular antioxidant, and its loss can sensitize cells to further damage. acs.org

Effect of 1-Methyl-2-nitrosoimidazole (INO) on Intracellular Thiols in CHO Cells

| INO Concentration | Toxicity Level | Glutathione (GSH) Depletion | Protein Thiol (Pr-SH) Depletion | GSH Recovery (after 3-4 hr) |

|---|---|---|---|---|

| 25 µM | Non-toxic | Depleted to 10-20% of control | Depleted to 60% of control | Near control levels |

| 45 µM | Toxic | Depleted to 10-20% of control | Depleted to 50% of control | No recovery observed |

Data sourced from studies on the reactive metabolite of this compound. nih.gov

Intracellular Calcium Level Modulation

A significant cellular response following exposure to toxic concentrations of this compound and its metabolites is the disruption of intracellular calcium (Ca²⁺) homeostasis. nih.govnih.gov Under hypoxic conditions, the depletion of glutathione and protein thiols by this compound is followed by a discernible rise in intracellular calcium levels. nih.gov

Research using the reactive nitroso intermediate (INO) has further clarified this effect. At toxic concentrations of INO, a sustained, non-physiological increase in intracellular Ca²⁺ was observed in CHO cells, typically starting around 60 minutes after treatment. nih.gov In contrast, no such increase in Ca²⁺ was seen when cells were treated with non-toxic concentrations of the compound. nih.gov This suggests that the elevation of intracellular calcium is directly linked to the cytotoxic cascade initiated by the drug. An uncontrolled influx or release of Ca²⁺ can trigger the activation of various degradative enzymes, such as proteases and endonucleases, and contribute to the mechanisms of cell death, potentially including apoptosis-like processes. nih.govnih.gov

Cell Death Mechanisms: Apoptosis vs. Other Pathways

The investigation into how this compound induces cell death reveals a complex, dose-dependent process that involves features of apoptosis, but may also diverge into other pathways, particularly at higher concentrations. nih.gov Studies on Chinese hamster ovary (CHO) cells treated under hypoxic conditions show that the mode of cell death is not uniform across different exposure levels. nih.gov While treatment with the compound can trigger an apoptotic-like mechanism, the classic hallmarks of apoptosis are not always present, suggesting that other cell death pathways may be initiated depending on the initial degree of cellular damage. nih.govnih.gov

The pattern of DNA fragmentation following exposure to this compound is a key indicator of the underlying cell death mechanism and is highly dependent on the concentration used. nih.gov In studies using CHO cells under hypoxic conditions, a low concentration (2.5 mM) of this compound led to the appearance of apoptotic DNA fragmentation, visible as distinct "ladders" on a gel, approximately 4 to 5 days after a 6-hour exposure. nih.gov This laddering effect is a hallmark of apoptosis, resulting from the cleavage of DNA into nucleosomal-sized fragments.

In stark contrast, when cells were treated with a high concentration (40 mM) for a shorter duration (2 hours) that was equitoxic to the low-dose treatment, no characteristic DNA ladders were observed. nih.gov This suggests that while both treatments lead to cell death, the high-concentration exposure may bypass or overwhelm the ordered process of apoptosis, leading to a different form of cell death. nih.gov The degree of initial DNA damage, as measured by the comet assay, is thought to be a determining factor in this differential response. nih.gov Early investigations looking at shorter time points (up to 2 hours post-treatment) also failed to detect nucleosomal fragmentation, highlighting the time-dependent nature of these cellular responses. nih.gov

The morphological changes induced by this compound provide further evidence for an apoptotic-like cell death mechanism, particularly under hypoxic conditions. nih.gov Shortly after treatment with equitoxic concentrations of the compound, cells exhibit zeiosis, which is characterized by membrane blebbing, and chromatin condensation. nih.gov These are considered classic features of cells undergoing apoptosis. nih.gov

Fluorescence microscopy has confirmed these dose-dependent morphological changes. nih.gov Five days after a hypoxic exposure to a low concentration (2.5 mM) of this compound, cells displayed apoptotic bodies and pyknotic nuclei, which are condensed, shrunken nuclei characteristic of apoptosis. nih.gov Conversely, cells treated with a high, equitoxic concentration (40 mM) under hypoxic conditions appeared as "cellular ghosts" devoid of DNA five days later, a finding consistent with the lack of DNA laddering at this concentration. nih.gov

| Concentration | DNA Fragmentation (Hypoxic) | Morphological Observations (Hypoxic) | Implied Pathway |

| Low (2.5 mM) | Apoptotic ladders observed 4-5 days post-exposure. nih.gov | Apoptotic bodies and pyknotic nuclei. nih.gov | Apoptosis nih.gov |

| High (40 mM) | No characteristic DNA ladders observed. nih.gov | "Cellular ghosts" devoid of DNA; zeiosis and chromatin condensation observed early. nih.govnih.gov | Apoptotic-like or other death pathway nih.govnih.gov |

Oxidative Stress Induction and Aerobic Toxicity Mechanisms

The toxicity of this compound under aerobic conditions is mechanistically distinct from its hypoxic cytotoxicity. nih.gov Research strongly indicates that the aerobic toxicity is not caused by the reductive metabolism seen in hypoxia, but rather by the induction of oxidative stress. nih.gov This process is driven by the futile redox cycling of the parent compound, which leads to the generation of damaging active oxygen species. nih.gov Chinese hamster ovary (CHO) cells have been shown to be significantly more resistant to this compound under aerobic conditions compared to hypoxic conditions, underscoring this mechanistic difference. nih.gov

A key event in the aerobic toxicity of this compound is the increased production of reactive oxygen intermediates (ROIs), also known as reactive oxygen species (ROS). nih.gov This occurs through a futile cycle where the nitroimidazole is reduced to a nitro radical anion, which in the presence of oxygen, transfers the electron to an oxygen molecule, regenerating the parent compound and creating a superoxide anion. nih.govmdpi.com This continuous cycle leads to an accumulation of ROIs. nih.gov Studies have demonstrated a direct correlation between the increase in ROI production following aerobic exposure to this compound and a decrease in cell survival across multiple cell lines. nih.gov

The oxidative stress induced by this compound under aerobic conditions culminates in significant cellular damage, including to DNA. nih.gov The appearance of DNA strand breaks, as quantified by the comet assay, has been shown to directly parallel the onset of aerobic cytotoxicity in treated cell lines. nih.gov The generation of reactive oxygen species can lead to various forms of DNA damage, which, if not repaired, can trigger cell death pathways. nih.govresearchgate.net This mechanism of DNA damage through oxidative stress under aerobic conditions is a key factor in the compound's toxicity to normal tissues. nih.gov

| Mechanism Component | Observation with this compound | Supporting Evidence |

| Toxicity Pathway | Aerobic toxicity caused by oxidative stress from futile redox cycling. nih.gov | Distinct from hypoxic toxicity (nitroreduction). nih.gov |

| ROI/ROS Production | Increased production of reactive oxygen intermediates correlates with cell death. nih.gov | Futile cycling generates superoxide anions. nih.govmdpi.com |

| Antioxidant Response | Cytotoxicity correlates with Superoxide Dismutase and Catalase activity; Glutathione is depleted. nih.gov | Related compounds also inhibit antioxidant enzymes. cancer.govnih.gov |

| Cellular Damage | DNA strand breaks are observed and parallel cytotoxicity. nih.gov | ROS are known to induce DNA damage. researchgate.net |

Comparative Mechanistic Studies with Related Nitroimidazoles

The biological activity of nitroimidazoles is not uniform across the class; it is profoundly influenced by the specific molecular architecture of each compound. Comparative studies with related nitroimidazoles, such as those with the nitro group at the 4- or 5-position, reveal critical structure-activity relationships that govern their therapeutic potential and mechanism of action.

Structural Similarities and Differences Influencing Activity

Simple comparisons between different classes of nitroimidazoles highlight four main structural differences that influence their activity:

Location of the nitro group: The nitro group can be at the 2-, 4-, or 5-position of the imidazole (B134444) ring. acs.orgnih.govresearchgate.net This positioning is a primary determinant of the drug's spectrum of activity. For instance, 5-nitroimidazoles, such as metronidazole (B1676534), are primarily effective against anaerobic bacteria and protozoa. nih.govajrconline.org In contrast, certain bicyclic 4-nitroimidazoles, like PA-824, exhibit potent activity against both aerobic and anaerobic Mycobacterium tuberculosis. acs.orgnih.gov Compounds with a nitro group at the 5-position are often reported to be more active than the corresponding 4-nitro derivatives. researchgate.net

Substituents on the Imidazole Ring: The type and position of other substituents have a major impact on the physicochemical properties and reactivity of the molecule. sci-hub.sersc.org The methyl group at the C2 position, for example, is known to cause significant changes in these features. sci-hub.sersc.org

Side Chains: The presence or absence of lipophilic side chains can significantly alter a compound's activity. In the case of 4-nitroimidazoles, a lipophilic tail is a key determinant for aerobic activity. acs.orgnih.gov However, the addition of a similar lipophilic tail to 5-nitroimidazoles does not confer aerobic activity. acs.orgnih.gov

Ring Structure (Monocyclic vs. Bicyclic): The development of bicyclic nitroimidazoles, such as the nitroimidazooxazines (e.g., PA-824 and Delamanid) and nitroimidazooxazoles, marked a significant advancement. acs.org This rigid bicyclic structure is a crucial factor for imparting both aerobic and anaerobic activity in 4-nitroimidazoles. acs.orgnih.gov

| Feature | This compound | Metronidazole (a 5-nitroimidazole) | PA-824 (a 4-nitroimidazole) |

|---|---|---|---|

| Nitro Group Position | C2 | C5 | C4 |

| Ring Structure | Monocyclic | Monocyclic | Bicyclic (nitroimidazooxazine) |

| Key Substituents | Methyl group at N1 | Hydroxyethyl group at N1, Methyl group at C2 | Lipophilic ether side chain |

| Primary Activity Spectrum | Hypoxic cell sensitizer (B1316253), Antiprotozoal researchgate.netnih.gov | Anaerobic bacteria and protozoa nih.gov | Aerobic and anaerobic M. tuberculosis acs.orgnih.gov |

These structural variations ultimately determine how the drug is metabolized, its target specificity, and its efficacy under different physiological conditions, such as varying oxygen levels. pnas.org

Impact of Substituent Position and Type on Reduction Potentials

The biological mechanism of all nitroimidazoles is contingent upon the reductive activation of the nitro group. ajrconline.orgnih.gov Therefore, a critical parameter governing their activity is the reduction potential (E_red), which is the tendency of the nitro group to accept an electron. A less negative (or more positive) reduction potential facilitates this activation. This potential is highly sensitive to the position of the nitro group and the electronic properties of other substituents on the imidazole ring. ajrconline.orgopenmedscience.com

Position of the Nitro Group: The location of the -NO₂ group on the imidazole ring is a primary factor influencing the reduction potential. Comparative studies have shown that 2-nitroimidazoles, the class to which this compound belongs, possess a less negative reduction potential compared to their 4-nitroimidazole (B12731) counterparts. openmedscience.com This inherent electrochemical property makes the 2-nitro group easier to reduce, which can enhance its effectiveness as a bioreductive drug or hypoxia marker. openmedscience.com The reduction of 5-nitroimidazoles is also a key factor in their selective toxicity towards anaerobic microbes, which possess the necessary low redox potential enzyme systems to activate the drug. ajrconline.org

Effect of Other Substituents: The electronic nature of other substituents on the ring further modulates the reduction potential.

Electron-withdrawing groups: The presence of electron-withdrawing substituents on the imidazole ring makes the reduction of the nitro group more favorable (i.e., increases the reduction potential). This can lead to an increase in cytotoxic and radiosensitizing activity. researchgate.net

Electron-donating groups: Conversely, electron-donating groups would be expected to make the reduction less favorable by decreasing the reduction potential.

Recent research has demonstrated this principle effectively. For example, novel indolin-2-one nitroimidazole hybrids were found to have significantly increased redox potentials when compared to classic 5-nitroimidazoles like metronidazole, a property that facilitates their in vivo reduction even under aerobic conditions. acs.org This correlation between chemical structure and reduction potential is fundamental to understanding the selective toxicity and spectrum of activity across the nitroimidazole family. ajrconline.org

| Nitroimidazole Class | Substituent Type | Relative Reduction Potential | Impact on Activity |

|---|---|---|---|

| 2-Nitroimidazoles | N/A (positional effect) | Less negative than 4-nitroimidazoles openmedscience.com | Facilitates reduction, useful as hypoxia markers/sensitizers. openmedscience.com |

| 4-Nitroimidazoles | N/A (positional effect) | More negative than 2-nitroimidazoles openmedscience.com | Activity often requires specific activating enzymes or bicyclic structures. acs.org |

| 5-Nitroimidazoles | N/A (positional effect) | Sufficient for reduction in anaerobic systems. ajrconline.org | Selective toxicity to anaerobic organisms. ajrconline.org |

| General Nitroimidazoles | Electron-withdrawing substituents | Increased (less negative) | Enhanced cytotoxic and radiosensitizing activity. researchgate.net |

| General Nitroimidazoles | Electron-donating substituents | Decreased (more negative) | Potentially lower bioreductive activation. |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide the foundational data for confirming the identity and purity of 1-methyl-2-nitroimidazole. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV/Vis) spectroscopy, alongside Mass Spectrometry (MS), each offer unique insights into the molecule's architecture and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by mapping its carbon and hydrogen framework.

¹H NMR: In the proton NMR spectrum, the methyl group (N-CH₃) protons are expected to produce a singlet signal. The chemical shift of this group is influenced by the electronic environment of the imidazole (B134444) ring. The two protons on the imidazole ring (at positions C4 and C5) would appear as distinct signals, likely doublets due to coupling with each other, with their chemical shifts indicating the electron-withdrawing effect of the adjacent nitro group.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. It will show distinct signals for each of the four carbon atoms in the molecule: the methyl carbon, the two aromatic carbons of the imidazole ring (C4 and C5), and the carbon atom bearing the nitro group (C2). The C2 carbon is expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the nitro group. The chemical shifts of C4 and C5 are also diagnostic for the substitution pattern on the imidazole ring. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts for this compound (Note: Experimental data is not readily available in the reviewed literature. The following are generalized expected values.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (N-CH₃) | ~ 3.8 - 4.2 | Singlet | |

| ¹H (H4/H5) | ~ 7.0 - 7.8 | Doublet | The two ring protons will have distinct shifts. |

| ¹³C (N-CH₃) | ~ 35 - 40 | Quartet (in coupled) | |

| ¹³C (C4/C5) | ~ 120 - 135 | Doublet (in coupled) | |

| ¹³C (C2) | > 145 | Singlet (in coupled) | Expected to be the most downfield signal. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The vibrational frequencies of the bonds within the molecule are sensitive to their environment, providing a molecular fingerprint.

Key expected absorption bands include:

C-H stretching: Vibrations from the methyl group and the imidazole ring protons typically appear in the region of 2900-3150 cm⁻¹.

N-O stretching (Nitro group): The nitro group is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching. These are typically found in the ranges of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). The exact position of these bands can confirm the presence and electronic environment of the nitro group.

C=N and C=C stretching: The imidazole ring vibrations will produce a series of bands in the fingerprint region (approximately 1400-1650 cm⁻¹).

C-N stretching: This vibration is expected in the 1000-1300 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound (Note: Based on characteristic frequencies for functional groups found in similar molecules.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| -NO₂ | Asymmetric Stretch | 1500 - 1560 | Strong |

| -NO₂ | Symmetric Stretch | 1300 - 1370 | Strong |

| Aromatic C-H | Stretch | 3000 - 3150 | Medium-Weak |

| Alkyl C-H | Stretch | 2900 - 3000 | Medium-Weak |

| Imidazole Ring | C=N, C=C Stretch | 1400 - 1650 | Medium-Variable |

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the nitroimidazole ring gives rise to characteristic absorption maxima (λmax). For nitroaromatic compounds, these absorptions are typically due to π → π* and n → π* transitions. The position of the λmax is sensitive to the solvent and the substitution pattern on the ring. While specific experimental values for this compound are not detailed in the available literature, related nitroimidazole compounds exhibit strong absorption in the UV region, often around 300-330 nm. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 127, corresponding to its molecular weight. nih.gov High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula (C₄H₅N₃O₂) by providing a highly accurate mass measurement (calculated exact mass: 127.0382). nih.gov

The fragmentation pattern provides structural information. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). Research on the related compound 1-methyl-5-nitroimidazole (B135252) has shown that methylation can significantly alter fragmentation, particularly by quenching the production of NO and NO⁺ fragments, which are often key radicals in the fragmentation of unmethylated nitroimidazoles. utupub.finih.gov This suggests that the fragmentation of this compound would also be distinct from its unmethylated counterpart.

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Reference |

| Molecular Formula | C₄H₅N₃O₂ | - | nih.gov |

| Molecular Weight | 127.10 g/mol | - | nih.gov |

| Exact Mass | 127.038176 | HRMS (Calculated) | nih.gov |

| Molecular Ion (M⁺) | m/z 127 | GC-MS | nih.gov |

Investigating the degradation of this compound is crucial for understanding its stability under various conditions. Degradation can be induced by factors such as heat, light, or chemical reagents. An incident involving the related compound 1-methyl-2-formyl-1-nitro-imidazole highlighted the potential for explosive decomposition upon heating, indicating the thermal instability of such nitroimidazole derivatives. msb.se

In advanced oxidation processes, which are relevant for environmental fate studies, nitroimidazoles like metronidazole (B1676534) are known to degrade via reactions with hydroxyl radicals (•OH). nih.gov The radical can add to the imidazole ring, particularly at the carbon atom bonded to the nitro group, initiating a cascade of reactions that lead to ring-opening and mineralization. nih.gov Similar pathways can be hypothesized for the degradation of this compound.

Identifying the metabolites of this compound is essential for understanding its biotransformation and potential biological activity. While specific metabolic studies on this compound are not widely reported, the metabolism of other nitroimidazoles provides a predictive framework. For instance, the metabolism of drugs like metronidazole and ronidazole (B806) often involves oxidation of the side chains and modifications to the imidazole ring. nih.gov A common metabolite of metronidazole is 2-hydroxymethyl-1-methyl-5-nitroimidazole, indicating that hydroxylation of ring substituents is a possible metabolic pathway. nih.govsigmaaldrich.com Therefore, potential metabolites of this compound could include hydroxylated derivatives or products resulting from the reduction of the nitro group, a key step in the mechanism of action for many nitroimidazole-based drugs. ontosight.ai

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of this compound from complex mixtures, ensuring its identity and purity.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring the progress of its synthesis reactions. In a typical setup, a reverse-phase (RP) HPLC method is employed. For instance, analysis of related nitroimidazole compounds can be achieved using a C18 column, which separates compounds based on their hydrophobicity. nih.gov

A mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer is common. sielc.comsielc.com For example, a method for a related compound, Methyl 2-nitroimidazole-1-acetate, utilizes a mobile phase of acetonitrile, water, and phosphoric acid on a Newcrom R1 reverse-phase column. sielc.com The detector, typically a UV-Vis detector, is set to a wavelength where the nitroimidazole chromophore has maximum absorbance, often around 270 nm or 310-320 nm for nitroaromatic compounds. sielc.com By comparing the retention time and the peak area of the sample to that of a known standard, the purity of this compound can be accurately determined. The technique is also invaluable for reaction monitoring, where small aliquots of a reaction mixture are analyzed over time to track the consumption of reactants and the formation of the desired product.

Table 1: Example HPLC Parameters for Nitroimidazole Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 or Newcrom R1 |

| Mobile Phase | Acetonitrile / Water / Acid (e.g., Phosphoric Acid) |

| Detection | UV at ~270-320 nm |

| Application | Purity Assessment, Reaction Monitoring |

For the detection and quantification of minute quantities of this compound and its metabolites, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. nih.gov This technique is essential for analyzing complex biological or environmental samples where the analyte is present at trace levels. nih.govsigmaaldrich.com

The process typically involves an extraction step to isolate the nitroimidazoles from the sample matrix, such as honey or animal tissue. nih.gov This is often followed by a clean-up and concentration step using solid-phase extraction (SPE). nih.gov The extract is then injected into the UHPLC system, where a C18 column separates the analytes. nih.gov The eluent from the column is introduced into a tandem mass spectrometer, usually operating in positive electrospray ionization (ESI+) mode. nih.govsigmaaldrich.com The mass spectrometer is set to monitor specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM), which provides a high degree of certainty in identification and quantification. nih.gov This methodology allows for extremely low limits of detection (LOD) and quantification (LOQ), often in the range of micrograms per kilogram (µg/kg). nih.gov

Table 2: Performance of a Validated UHPLC-MS/MS Method for Nitroimidazoles in Honey

| Parameter | Value | Reference |

|---|---|---|

| Recovery | 90.2% to 105.6% | nih.gov |

| Inter-day RSD | <11.2% | nih.gov |

| Limit of Detection (LOD) | 0.02–0.07 µg/kg | nih.gov |

| Limit of Quantification (LOQ) | 0.05–0.2 µg/kg | nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in its solid, crystalline state. This technique provides unambiguous proof of the compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined and reported. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The analysis reveals the exact spatial orientation of the imidazole ring relative to the methyl and nitro substituents. This structural information is invaluable for computational modeling, understanding structure-activity relationships, and interpreting its spectroscopic data.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₅N₃O₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 4.0668 (13) | researchgate.net |

| b (Å) | 11.198 (4) | researchgate.net |

| c (Å) | 6.137 (2) | researchgate.net |

| β (°) | 97.033 (11) | researchgate.net |

| Volume (ų) | 277.40 (16) | researchgate.net |

| Z (molecules/unit cell) | 2 | researchgate.net |

| Temperature (K) | 170.00 | researchgate.net |

Electrochemical Studies for Redox Behavior Characterization

The biological activity of nitroimidazoles is intimately linked to their redox properties, specifically the reduction of the nitro group. Electrochemical studies are therefore essential for characterizing the redox behavior of this compound.

Cyclic voltammetry is a powerful electrochemical technique used to study the reduction and oxidation processes of a substance. For this compound, it is particularly useful for investigating the formation of the nitro radical anion (RNO₂⁻), which is believed to be a key intermediate in its mechanism of action.

In a typical cyclic voltammetry experiment, the addition of aprotic solvents to an aqueous buffer system can help separate the initial irreversible multi-electron reduction into two distinct one-electron steps. The first step corresponds to the formation of the nitro radical anion (RNO₂/RNO₂⁻ couple). The stability and lifetime of this radical anion can be studied by analyzing the characteristics of the resulting voltammogram. Studies on related nitroimidazoles show that all compounds produce a well-resolved nitro/nitro radical anion couple.

The one-electron reduction potential (E¹) of the nitro group is a critical parameter that correlates with the biological efficacy of nitroimidazole compounds. It represents the ease with which the compound can accept an electron to form the nitro radical anion. Cyclic voltammetry provides a reliable alternative to methods like pulse radiolysis for determining this parameter.

The redox potential is biologically significant because the selective toxicity of these compounds towards hypoxic (low oxygen) cells is dependent on it. Under aerobic conditions, the formed nitro radical anion can be rapidly re-oxidized back to the parent compound in a "futile redox cycle," consuming oxygen and generating reactive oxygen species. This futile cycling is linked to aerobic toxicity. Under hypoxic conditions, however, the radical anion persists and can undergo further reduction, leading to the formation of cytotoxic species that damage cellular macromolecules like DNA. Therefore, the measurement of the redox potential provides fundamental insight into the compound's potential as a hypoxic cell cytotoxin or radiosensitizer.

Computational Modeling and Quantum Chemical Calculations

Computational modeling and quantum chemical calculations have become indispensable tools for understanding the intricate molecular properties of this compound. These theoretical approaches provide profound insights into the molecule's reactivity, decomposition pathways, and spectral characteristics, complementing experimental findings.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is frequently employed to predict the reactivity and stability of nitroimidazole compounds. nih.govnih.gov By calculating various molecular and atomic properties, DFT offers a lens into the chemical behavior of this compound. mdpi.com

Key reactivity descriptors derived from DFT calculations include: